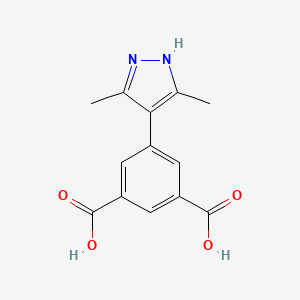
5-(3,5-Dimethyl-1H-pyrazol-4-yl)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethyl-1H-pyrazol-4-yl)isophthalic acid is a chemical compound with the molecular formula C₁₃H₁₂N₂O₄ and a molecular weight of 260.25 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an isophthalic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-4-yl)isophthalic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with isophthalic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-(3,5-Dimethyl-1H-pyrazol-4-yl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,5-Dimethyl-1H-pyrazol-4-yl)isophthalic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethyl-1H-pyrazol-4-yl)isophthalic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The isophthalic acid moiety can also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
5-(3,5-Dimethyl-1H-pyrazol-4-yl)isophthalic acid can be compared with other similar compounds, such as:
5-(2,6-Dichlorophenyl)-1H-tetrazole: This compound has a tetrazole ring instead of a pyrazole ring and different substituents, leading to distinct chemical properties and applications.
1,3,5-Tris(3-(pyridin-4-yl)-1H-pyrazol-1-yl)benzene: This compound has multiple pyrazole rings and a benzene core, making it suitable for different applications in materials science.
The uniqueness of this compound lies in its specific combination of a pyrazole ring and an isophthalic acid moiety, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
5-(3,5-dimethyl-1H-pyrazol-4-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c1-6-11(7(2)15-14-6)8-3-9(12(16)17)5-10(4-8)13(18)19/h3-5H,1-2H3,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
VCBMKBMEHIKYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)

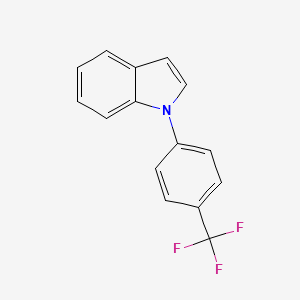
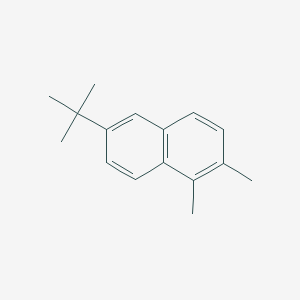
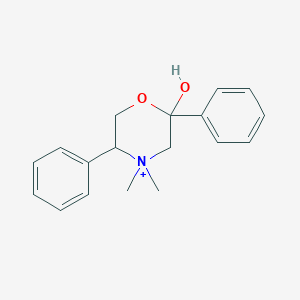
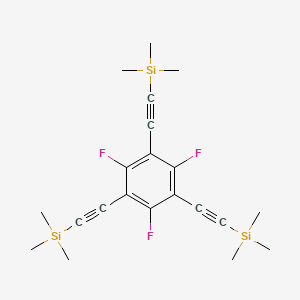
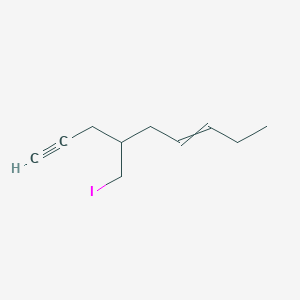

![1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B12518519.png)
![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)


